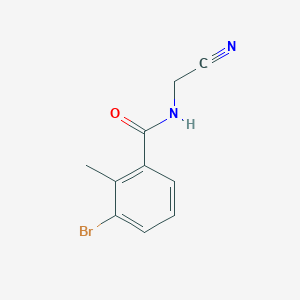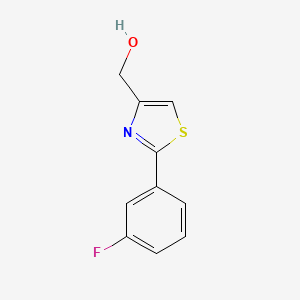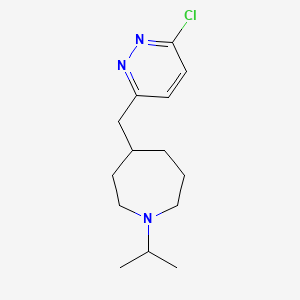
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It may also discuss the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would discuss the bond lengths and angles, the presence of any functional groups, and how these factors might influence the properties and reactivity of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. It may also discuss the compound’s reactivity with common reagents.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis of Novel Derivatives: A study by Abubshait (2007) focused on synthesizing novel indolylpyridazinone derivatives, which involved reactions with chloropyridazine derivatives, including those similar to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane. These compounds showed antibacterial activity.
Structural Analysis and Synthesis
- Structure and Synthesis of Pyridazine Analogs: Research by Sallam et al. (2021) on pyridazine analogs, similar to the chemical , detailed the synthesis process and analyzed the structure using various techniques, such as XRD and DFT calculations.
Reactivity Studies
- Investigation of Reactivity with Nucleophiles: A study from 1976 by Adembri et al. explored the reactivity of compounds closely related to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane with various nucleophiles, providing insights into its chemical behavior.
Corrosion Inhibition
- Inhibition of Steel Corrosion: A 2017 study by Mashuga et al. examined pyridazine derivatives, including chloropyridazine variants, for their effectiveness in inhibiting steel corrosion, indicating potential industrial applications.
Antimicrobial and Antitumor Properties
- Cytotoxic and Antimicrobial Activities: Research conducted by Mamta et al. (2019) synthesized a series of chloropyridazin-3-yl derivatives and evaluated their cytotoxic and antimicrobial activities, suggesting potential medical applications.
Surface Protection
- Surface Protection for Mild Steel: A study in 2018 by Olasunkanmi et al. investigated chloropyridazine derivatives for their capacity to protect mild steel surfaces, again highlighting potential industrial applications.
Safety And Hazards
This section would discuss any risks associated with handling or using the compound, as well as appropriate safety precautions. It may also discuss the compound’s environmental impact.
Direcciones Futuras
This would discuss potential areas for future research. For example, if the compound has medicinal properties, it might discuss the need for clinical trials. Or if the compound has interesting chemical properties, it might suggest potential applications in industry or materials science.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
4-[(6-chloropyridazin-3-yl)methyl]-1-propan-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(7-9-18)10-13-5-6-14(15)17-16-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXVKMUNWULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
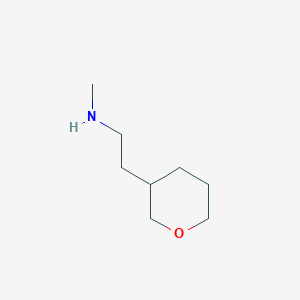
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
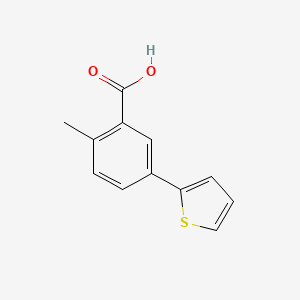
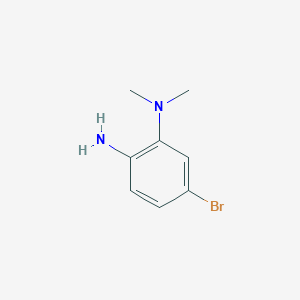
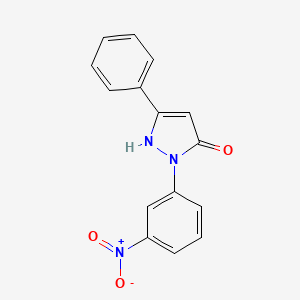
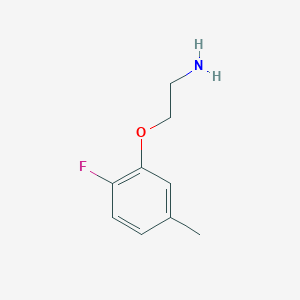
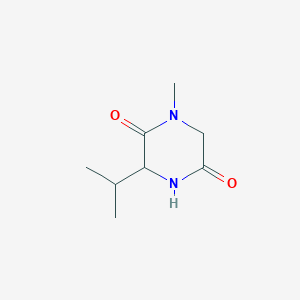
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
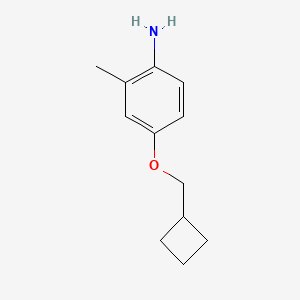
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
